REACTION_SMILES
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[CH3:11][O:12][c:13]1[nH:14][c:15]2[c:16]([cH:17]1)[cH:18][cH:19][cH:20][cH:21]2.[CH3:22][O:23][c:24]1[cH:25][c:26]2[cH:27][c:28]([CH3:33])[nH:29][c:30]2[n:31][cH:32]1.[OH:1][c:2]1[nH:3][c:4]2[c:5]([cH:6]1)[cH:7][cH:8][cH:9][cH:10]2>>[OH:23][c:24]1[cH:25][c:26]2[cH:27][c:28]([CH3:33])[nH:29][c:30]2[n:31][cH:32]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2ccccc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cnc2[nH]c(C)cc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cc2ccccc2[nH]1
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Name
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Type
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product
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Smiles
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Cc1cc2cc(O)cnc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |